Tantalum dust is a black odorless powder. mp: 2996 °C, bp: approx. 5250 °C. Density: 16.65 g/cm3. Insoluble in water. Tantalum oxide dust is a white, microcrystalline powder mp: 1800 °C. Density: 7.6 g/cm3. Insoluble in water. The mixture is listed as a toxic inhalation hazard by OSHA. Tantalum atom is a vanadium group element atom. Tantalum has been investigated for the treatment and prevention of Osteoarthritis, Knee Osteoarthritis, Intraoperative Bleeding, and Adolescent Idiopathic Scoliosis. tantalum is a mineral. A rare metallic element, atomic number 73, atomic weight 180.948, symbol Ta. It is a noncorrosive and malleable metal that has been used for plates or disks to replace cranial defects, for wire sutures, and for making prosthetic devices. See also: Tantalum carbide (active moiety of) ... View More ...
Related Compounds
Tantalum Oxide (Ta2O5)
Compound Description: Tantalum oxide is a dielectric material with a high dielectric constant, making it suitable for use in capacitors. It is also biocompatible and osseointegrative, making it useful in biomedical applications. [, , , , , , , , , ]
Relevance to Tantalum: Tantalum oxide is a common oxide of tantalum, formed by the oxidation of tantalum metal. The properties of tantalum oxide make it a valuable material in various applications, particularly in electronics and biomedicine. [, , , , , , , , , ]
Tantalum Carbide (TaC)
Compound Description: Tantalum carbide is a ceramic material with extreme hardness, high melting point, and good wear resistance, making it suitable for cutting tools and high-temperature applications. [, , , ]
Relevance to Tantalum: Tantalum carbide is formed by the reaction of tantalum with carbon. It shares tantalum's refractory nature and finds use in applications demanding high hardness and temperature resistance. [, , , ]
Tantalum-Tungsten Alloy
Compound Description: Combining tantalum and tungsten enhances the mechanical properties, creating a material suitable for demanding applications requiring high strength, hardness, and resistance to high temperatures and wear. []
Relevance to Tantalum: This alloy leverages the individual strengths of tantalum and tungsten, leading to a material exceeding the performance of either constituent in isolation. Notably, the addition of tantalum to tungsten improves its ductility without significantly compromising its strength. []
Tantalum Ethoxide (Ta(OC2H5)5)
Compound Description: Tantalum ethoxide, also known as tantalum pentaethoxide, is a metal alkoxide used as a precursor for the synthesis of other tantalum compounds, particularly in sol-gel processes and chemical vapor deposition (CVD) techniques. Its high purity makes it ideal for producing high-quality tantalum oxide thin films for electronic applications. []
Relevance to Tantalum: Tantalum ethoxide is a key compound in tantalum chemistry, serving as a versatile precursor for various tantalum-containing materials, including tantalum oxide, which is crucial in electronics. []
Potassium Heptafluorotantalate (K2TaF7)
Compound Description: This compound serves as a crucial intermediary in tantalum extraction and purification. Its importance stems from its role in separating tantalum from niobium, a process critical for obtaining high-purity tantalum. []
Relevance to Tantalum: Potassium heptafluorotantalate is not a structural relative of tantalum metal but a vital compound in tantalum metallurgy. Its use in the separation of tantalum and niobium is essential for producing high-purity tantalum metal. []
Fluorotantalic Acid (H2TaF7)
Compound Description: This compound is a crucial intermediate in the production of high-purity tantalum oxide. Its significance lies in its ability to separate tantalum from impurities, particularly niobium. []
Relevance to Tantalum: Fluorotantalic Acid plays a critical role in the purification of tantalum. It serves as a precursor for generating high-purity tantalum oxide, a vital material for various technological applications, including electronics. []
Tantalum Oxide-Nitride
Compound Description: This material enhances the properties of tantalum oxide, particularly in applications requiring wear resistance. []
Relevance to Tantalum: Tantalum oxide-nitride is a derivative of tantalum, formed by introducing nitrogen into the tantalum oxide lattice. The inclusion of nitrogen modifies the material's properties, such as hardness, and enhances its suitability for applications requiring wear resistance. []
Tantalum-Aluminum Alloys
Compound Description: These alloys exhibit desirable properties, such as high strength, for specific applications. []
Relevance to Tantalum: Combining tantalum and aluminum yields alloys with distinct characteristics from pure tantalum, such as altered mechanical and electrical properties. These alloys have potential applications in areas requiring tailored material properties. []
Sodium Niobate Doped with Tantalum
Compound Description: This ceramic material exhibits modified electrical properties due to the incorporation of tantalum. []
Relevance to Tantalum: Incorporating tantalum into the sodium niobate lattice alters the material's electrical behavior. This modification opens up possibilities for utilizing these doped materials in applications where controlled electrical properties are paramount. []
Synthesis Analysis
Tantalum can be synthesized through several methods, primarily focusing on the reduction of tantalum oxide or tantalum pentachloride.
Reduction of Tantalum Oxide:
Tantalum oxide is typically reduced using carbon in a high vacuum environment. The reduction process occurs in two stages at temperatures below 2,000 °C. A stoichiometric composition of tantalum oxide and carbon is mixed and formed into tablets before being subjected to high temperatures to facilitate the reduction reaction.
Electrochemical Reduction:
A novel method involves the electrochemical reduction of tantalum pentoxide in a molten salt electrolyte. This process operates at approximately 1,000 °C and utilizes powdered tantalum oxide as the cathode and carbon as the anode.
Hydrogen Reduction:
Hydrogen reduction of tantalum pentachloride vapor has also been employed to produce nanoscale tantalum powder. This method allows for control over particle size and morphology.
Other Methods:
Techniques such as hydrogen arc plasma method and electron beam evaporation deposition are used for synthesizing tantalum nanoparticles, providing alternative routes that can yield different particle characteristics.
Molecular Structure Analysis
Tantalum exhibits a body-centered cubic crystal structure (BCC), which contributes to its high melting point and mechanical strength. The metallic bonding in tantalum allows it to maintain structural integrity under extreme conditions. The atomic radius of tantalum is approximately 0.143 nm, and it has a density of about 16.65 g/cm³, making it one of the densest metals known.
In terms of chemical compounds, tantalum can form various oxides such as tantalum pentoxide (Ta₂O₅), which has applications in electronics and optics due to its dielectric properties.
Chemical Reactions Analysis
Tantalum participates in several chemical reactions, primarily involving oxidation and reduction processes:
Oxidation:
Tantalum reacts with oxygen at elevated temperatures to form tantalum pentoxide:
4Ta+5O2→2Ta2O5
Reduction Reactions:
In the presence of strong reducing agents, tantalum oxides can be reduced back to metallic tantalum:
Ta2O5+10C→2Ta+5CO2
Formation of Tantalate Compounds:
Tantalum can also react with halogens to form tantalum halides, such as tantalum pentachloride:
Ta+5Cl2→TaCl5
These reactions highlight the versatile chemistry of tantalum, allowing it to participate in various synthetic pathways.
Mechanism of Action
The mechanism of action for tantalum primarily relates to its use in electronic components and biomedical applications:
In Electronics:
Tantalum capacitors utilize the high dielectric constant of tantalum oxide to store electrical energy efficiently. The oxide layer acts as a dielectric barrier that allows for miniaturization without sacrificing performance.
In Biomedicine:
Tantalum's biocompatibility makes it suitable for implants and prosthetics. The mechanism involves osseointegration, where bone cells adhere to the surface of tantalum implants, promoting healing and integration into the body.
Physical and Chemical Properties Analysis
Tantalum possesses several notable physical and chemical properties:
Physical Properties:
Melting Point: Approximately 3,017 °C
Density: About 16.65 g/cm³
Ductility: Extremely ductile when annealed
Chemical Properties:
Corrosion Resistance: Highly resistant to acids (except hydrofluoric acid) due to the formation of a protective oxide layer.
Reactivity: Reacts with halogens and can form stable compounds with nonmetals.
These properties make tantalum highly valuable in various industrial applications.
Applications
Tantalum has diverse applications across multiple fields:
Electronics:
Widely used in capacitors for mobile phones, computers, and other electronic devices due to its excellent dielectric properties.
Aerospace:
Utilized in turbine engines and other high-temperature applications due to its ability to withstand extreme conditions.
Biomedical Devices:
Employed in implants and surgical instruments due to its biocompatibility and resistance to corrosion.
Chemical Processing:
Used in equipment that must resist corrosive environments, such as reactors for producing chemicals.
Research Applications:
Tantalum compounds are used in various research settings for synthesizing new materials or studying their properties.
The combination of these properties and applications underscores the significance of tantalum in modern technology and industry.
Properties
CAS Number
13981-95-8
Product Name
Tantalum
IUPAC Name
hydride;tantalum(5+)
Molecular Formula
H5Ta
Molecular Weight
185.988 g/mol
InChI
InChI=1S/Ta.5H/q+5;5*-1
InChI Key
IXLUAASAZOAMKH-UHFFFAOYSA-N
SMILES
[Ta]
Solubility
Insoluble (NIOSH, 2024) Soluble in fused alkalies; insoluble in acids except hydrofluoric and fuming sulfuric acids Insoluble in water. Solubility in water: none Insoluble
Synonyms
Tantalum Tantalum 181 Tantalum-181
Canonical SMILES
[H-].[H-].[H-].[H-].[H-].[Ta+5]
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